molecular formula C21H20FN3O2 B2911427 N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide CAS No. 1251672-00-0

N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide

Cat. No.: B2911427
CAS No.: 1251672-00-0
M. Wt: 365.408
InChI Key: CBUGNFJVQXAAGM-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a pyrimidin-4-yloxy core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 4. The acetamide nitrogen is linked to a 2,3-dimethylphenyl group, contributing to its lipophilic character.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-13-5-4-6-18(15(13)3)24-19(26)12-27-20-11-14(2)23-21(25-20)16-7-9-17(22)10-8-16/h4-11H,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUGNFJVQXAAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-fluoroaniline and acetylacetone under acidic or basic conditions.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dimethylphenyl halide reacts with the pyrimidine intermediate.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where the intermediate reacts with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Pyrimidine Modifications

2-{[2-(4-Chlorophenyl)-6-Methylpyrimidin-4-yl]oxy}-N-(2,3-Dimethylphenyl)acetamide
  • Structural Difference : The 4-fluorophenyl group in the target compound is replaced with 4-chlorophenyl.
N-(4-Fluorophenyl)-2-{[6-Methyl-2-(3-Methylpiperidin-1-yl)Pyrimidin-4-yl]oxy}Acetamide
  • Structural Difference : The pyrimidine’s 2-position substituent is 3-methylpiperidinyl instead of 4-fluorophenyl.
  • Impact : The piperidine group introduces basicity, which may improve solubility but reduce blood-brain barrier penetration compared to the fluorophenyl group .

Heterocyclic Core Replacements

N-{4-[(5,6-Dimethylthieno[2,3-d]Pyrimidin-4-yl)Oxy]Phenyl}Acetamide (Compound 23)
  • Structural Difference: A thieno[2,3-d]pyrimidine fused ring replaces the pyrimidine core.
  • Melting point (202–203°C) indicates high crystallinity .
2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(4-Phenoxyphenyl)Acetamide
  • Structural Difference : A thioether linkage replaces the oxygen ether, and the pyrimidine is in a dihydro-oxo state.
  • Impact : The thioether reduces polarity, possibly improving membrane permeability but increasing susceptibility to metabolic oxidation .

Substituent Variations on Acetamide

LBJ Series (LBJ-01 to LBJ-11)
  • Example: LBJ-01 (2-((3-Cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide).
  • Structural Difference: A cyanopyridine replaces the pyrimidine core, and the acetamide nitrogen is linked to 4-fluorophenyl.
  • Impact: The cyano group introduces electron-withdrawing effects, which may enhance reactivity in enzymatic environments. Lower yields (43%) in synthesis compared to the target compound’s analogues suggest challenges in scalability .
Flufenacet (Herbicide)
  • Structural Difference : Features a trifluoromethyl-thiadiazole group instead of pyrimidine.
  • Impact : The thiadiazole ring confers herbicidal activity via inhibition of fatty acid synthesis, unlike the target compound’s presumed pharmacological mechanism .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Chlorophenyl Analogue LBJ-01 Compound 23
Molecular Weight ~380 g/mol ~376 g/mol 327 g/mol 314 g/mol
logP (Predicted) ~3.5 ~3.8 ~2.9 ~2.7
Melting Point Not reported Not reported Not reported 202–203°C
Metabolic Stability High (fluorine substitution) Moderate (chlorine) Moderate (cyanopyridine) High (fused thiophene)

Biological Activity

N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a synthetic compound that belongs to the class of acetamides. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H25N3O3S2
  • Molecular Weight : 443.6 g/mol
  • IUPAC Name : N-(2,3-dimethylphenyl)-2-[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanylacetamide

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Signal Transduction Modulation : It could modulate pathways related to cell growth and apoptosis.
  • DNA Interaction : Possible interference with DNA replication or repair mechanisms, affecting cell proliferation.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrimidine and acetamide structures possess significant antibacterial properties.
  • Anticancer Activity : Some compounds in this class have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
  • Anti-inflammatory Effects : There is evidence suggesting potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:

Table 1: Summary of Biological Activities in Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Compound AAntimicrobial5.0
Compound BAnticancer12.0
Compound CAnti-inflammatory8.5

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of a related compound, it was found to significantly inhibit cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 12 μM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value of 5 μM, indicating potent antibacterial effects. The mode of action was proposed to involve disruption of bacterial cell wall synthesis.

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